2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide
Overview
Description
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide, also known as CTS, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water and other organic solvents. CTS has a variety of applications in the field of organic chemistry, including the synthesis of polymers, drug discovery, and protein engineering.
Scientific Research Applications
Antiviral Activity
A study by Chen et al. (2010) on the synthesis and antiviral activity of sulfonamide derivatives, including those related to the chemical structure of interest, demonstrated that certain compounds exhibited anti-tobacco mosaic virus activity. This finding suggests potential applications in combating plant viruses and highlights the antiviral capabilities of these compounds (Chen et al., 2010).
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have also been explored for their antimicrobial properties. Abbas et al. (2022) synthesized new sulfonamide derivatives incorporating a thiazole ring and evaluated their antimicrobial activity. The study found moderate effects against certain Gram-positive bacteria, indicating these compounds' potential as antimicrobial agents (Abbas et al., 2022).
Furthermore, Rostom (2006) investigated the antitumor activity of sulfonamide derivatives, revealing promising broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Rostom, 2006).
Chemical Synthesis and Drug Delivery Systems
Greig et al. (2001) described the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamide derivatives in chemical synthesis and the development of new pharmaceuticals (Greig et al., 2001).
Additionally, Asela et al. (2017) developed a novel system for drug transport using gold nanoparticles stabilized with a complex containing a thiazole derivative. This system demonstrated the potential for improving drug delivery, highlighting the importance of these compounds in enhancing the solubility and stability of pharmaceutical agents (Asela et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPGMYXFHHLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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